molecular formula C12H23BrO2 B3054229 1,3-Dioxolane, 2-(9-bromononyl)- CAS No. 59014-60-7

1,3-Dioxolane, 2-(9-bromononyl)-

Cat. No. B3054229
CAS RN: 59014-60-7
M. Wt: 279.21 g/mol
InChI Key: ULTHUVRMKRYADV-UHFFFAOYSA-N
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Description

“1,3-Dioxolane, 2-(9-bromononyl)-” is a chemical compound with the CAS Number: 59014-60-7 . It has a molecular weight of 279.22 and its IUPAC name is 2-(9-bromononyl)-1,3-dioxolane . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “1,3-Dioxolane, 2-(9-bromononyl)-” is C12H23BrO2 . The InChI Code is 1S/C12H23BrO2/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h12H,1-11H2 .


Physical And Chemical Properties Analysis

“1,3-Dioxolane, 2-(9-bromononyl)-” is a liquid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and not ingesting the compound .

Future Directions

While specific future directions for “1,3-Dioxolane, 2-(9-bromononyl)-” are not available in the search results, it’s worth noting that dioxolane compounds are being explored as biobased reaction media . This suggests potential future applications in green chemistry.

properties

IUPAC Name

2-(9-bromononyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTHUVRMKRYADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453578
Record name 1,3-Dioxolane, 2-(9-bromononyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-Bromononyl)-1,3-dioxolane

CAS RN

59014-60-7
Record name 1,3-Dioxolane, 2-(9-bromononyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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